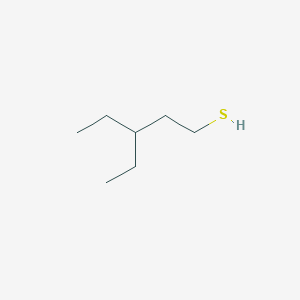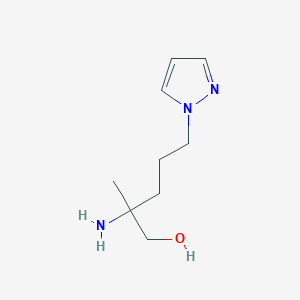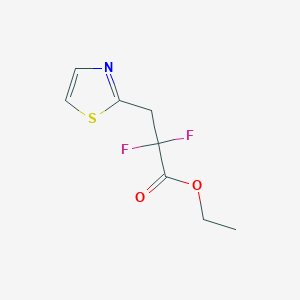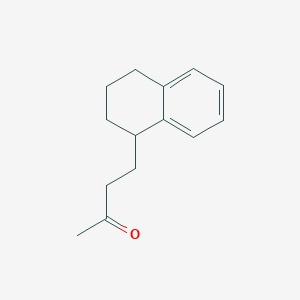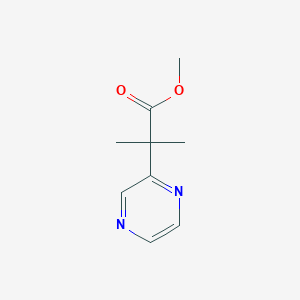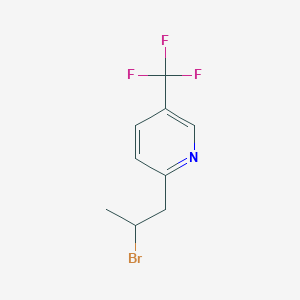
2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromopropyl group at the second position and a trifluoromethyl group at the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-(trifluoromethyl)pyridine as the core structure.
Bromination: The introduction of the bromopropyl group is achieved through a bromination reaction. This can be done using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 60-80°C to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, which is crucial for scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups replacing the bromine atom.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-propyl-5-(trifluoromethyl)pyridine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine
- 2-(2-Bromopropyl)-4-(trifluoromethyl)pyridine
- 2-(2-Bromopropyl)-6-(trifluoromethyl)pyridine
Uniqueness
2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromopropyl and trifluoromethyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C9H9BrF3N |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
2-(2-bromopropyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9BrF3N/c1-6(10)4-8-3-2-7(5-14-8)9(11,12)13/h2-3,5-6H,4H2,1H3 |
Clave InChI |
HUCYDAOIUBFURI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=NC=C(C=C1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




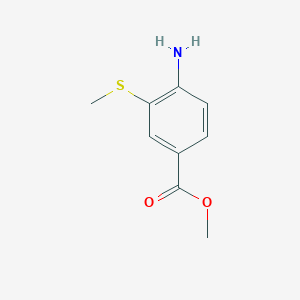
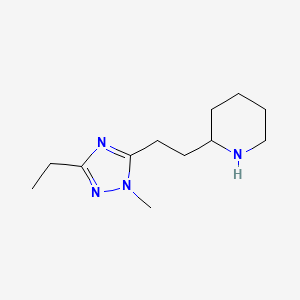
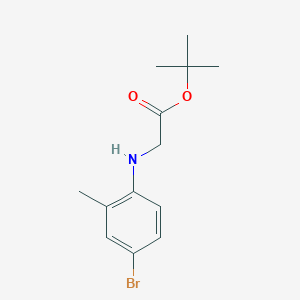
![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13539322.png)
![(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine](/img/structure/B13539325.png)
